molecular formula C18H15FN6O2 B2972158 1-(2-ethoxyphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 899725-84-9

1-(2-ethoxyphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2972158
CAS No.: 899725-84-9
M. Wt: 366.356
InChI Key: LPYUZFFABGEGGK-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a complex heterocyclic compound designed for advanced pharmaceutical and medicinal chemistry research. This molecule incorporates two privileged medicinal scaffolds—the 1,2,3-triazole and the 1,2,4-oxadiazole—known for their significant and diverse biological activities. The 1,2,3-triazole ring acts as a stable bioisostere, capable of mimicking other functional groups to improve drug-like properties such as metabolic stability, solubility, and binding affinity to biological targets . The 1,2,4-oxadiazole heterocycle is noted for its bioisosteric properties, often serving as a stable surrogate for ester and amide functional groups, which can enhance a compound's stability against hydrolysis and improve its pharmacokinetic profile . Individually, these heterocycles are associated with a broad spectrum of biological activities. Derivatives of 1,2,4-triazole are well-documented for their potent antibacterial effects, particularly against drug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . The 1,2,4-oxadiazole nucleus is found in several commercial drugs and exhibits a wide range of bioactivities, including anticancer, anti-inflammatory, and antimicrobial actions . Research on hybrid molecules that combine multiple heterocyclic units, such as triazoles linked to oxadiazoles, has shown promising results, often leading to compounds with enhanced and sometimes dual mechanisms of action . This makes them valuable scaffolds in the search for new therapeutic agents to combat the global crisis of antibiotic resistance. The specific substitution pattern on this molecule—featuring fluorophenyl and ethoxyphenyl rings—is strategically chosen, as such aromatic groups are frequently utilized in medicinal chemistry to modulate electronic properties, lipophilicity, and interactions with enzyme binding pockets. This compound is supplied for research purposes as a building block in drug discovery programs, particularly for the synthesis and evaluation of novel antimicrobial agents. It is ideal for screening against a panel of Gram-positive and Gram-negative bacteria, mechanism of action studies, and structure-activity relationship (SAR) investigations. This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(2-ethoxyphenyl)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN6O2/c1-2-26-14-6-4-3-5-13(14)25-16(20)15(22-24-25)18-21-17(23-27-18)11-7-9-12(19)10-8-11/h3-10H,2,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYUZFFABGEGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-ethoxyphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a complex organic molecule that incorporates several pharmacologically relevant moieties. This article examines its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, along with structure-activity relationships (SAR) derived from various studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H18FN5O2C_{18}H_{18}F_{N_{5}}O_{2}. The structure features an ethoxyphenyl group, a triazole ring, and an oxadiazole moiety, which are known to contribute to biological activity through various mechanisms.

Anticancer Activity

Research has indicated that compounds containing triazole and oxadiazole rings exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. A study highlighted the effectiveness of related compounds against various cancer cell lines with IC50 values ranging from low micromolar to sub-micromolar concentrations .

Antimicrobial Properties

The antimicrobial activity of oxadiazole derivatives has been well-documented. In a study focusing on 1,3,4-oxadiazoles, several compounds demonstrated potent antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans. The presence of fluorinated phenyl groups often enhances the lipophilicity and membrane permeability of these compounds, contributing to their efficacy .

Anti-inflammatory Effects

Triazole derivatives have also been investigated for their anti-inflammatory effects. These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. In vitro studies showed that certain triazole-based compounds reduced nitric oxide production in macrophages, indicating potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Structural Component Biological Activity
Triazole RingAnticancer activity
Oxadiazole MoietyAntimicrobial properties
Ethoxyphenyl GroupEnhanced bioavailability

The SAR studies suggest that modifications in the substituents on the phenyl rings significantly affect the potency and selectivity of these compounds against specific biological targets .

Case Studies

Several case studies provide insights into the biological activities of similar compounds:

  • Inhibition of Wnt Signaling : A related study explored triazole derivatives as inhibitors of Notum, a carboxylesterase involved in Wnt signaling. The most potent compound exhibited an IC50 value of 9.5 nM .
  • Antiviral Activity : Another study synthesized oxadiazole derivatives that showed significant inhibition against Dengue virus proteases. Compounds with structural similarities to this compound demonstrated over 50% inhibition at concentrations as low as 10 μM .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and physicochemical differences:

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound R1: 2-ethoxyphenyl; R2: 3-(4-fluorophenyl)-oxadiazole; R3: NH₂ C₁₈H₁₅FN₆O₂ 374.36 Balanced lipophilicity, fluorophenyl for electronic modulation.
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine R1: 3-(trifluoromethyl)phenyl; R2: 3-(4-methylphenyl)-oxadiazole; R3: NH₂ C₁₈H₁₃F₃N₆O 386.34 Increased electron-withdrawing CF₃ group; higher molecular weight.
4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine R1: Phenyl; R2: 3-(4-fluorophenyl)-oxadiazole; R3: NH₂ C₁₆H₁₁FN₆O 346.31 Simplified structure; lower lipophilicity due to phenyl vs. ethoxyphenyl.
1-(4-ethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine R1: 4-ethoxyphenyl; R2: 3-(pyridin-4-yl)-oxadiazole; R3: NH₂ C₁₇H₁₅N₇O₂ 349.35 Pyridinyl substitution enhances hydrogen-bonding potential.
3-(2,4-Dichlorophenyl)-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-4-amine Core: 1,2,4-triazole; R1: 2,4-dichlorophenyl; R2: (4-fluorobenzyl)thio; R3: NH₂ C₁₅H₁₀Cl₂FN₃S 372.24 Thioether linkage; dichlorophenyl increases steric bulk.

Q & A

Q. Table 1: Key Reaction Conditions for Oxadiazole Formation

StepReagents/ConditionsYield (%)Reference
Nitrile Intermediate4-Fluorobenzonitrile, NH₂OH·HCl, EtOH75
CyclizationPOCl₃, 120°C, 8 hr82
PurificationColumn chromatography (EtOAc/hexane 1:3)

Q. Table 2: Comparative Bioactivity of Fluorophenyl Analogs

SubstituentTarget Enzyme IC₅₀ (µM)Antimicrobial MIC (µg/mL)Reference
4-Fluorophenyl0.45 ± 0.028 (S. aureus)
4-Chlorophenyl0.78 ± 0.0516 (S. aureus)
4-Methoxyphenyl1.20 ± 0.1032 (S. aureus)

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